(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone
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Overview
Description
(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone is an organic compound characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone typically involves a multi-step process:
Nitration: The initial step involves the nitration of 4-methylacetophenone to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Coupling Reaction: The final step involves a coupling reaction between the amino-nitro compound and 4-methylbenzoyl chloride under basic conditions to form the desired methanone.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
- (4-Amino-3-nitrophenyl)(4-chlorophenyl)-methanone
- (4-Amino-3-nitrophenyl)(4-bromophenyl)-methanone
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (methyl, chloro, bromo).
- Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
- Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on the substituents.
Properties
IUPAC Name |
(4-amino-3-nitrophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYUKKDPVSUSCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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